molecular formula C14H12BrFO B7879032 (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

Cat. No.: B7879032
M. Wt: 295.15 g/mol
InChI Key: NRJLVYKCCHZOCV-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is a diaryl methanol derivative featuring two substituted aromatic rings attached to a central carbon bearing a hydroxyl group. Its molecular formula is C₁₄H₁₃BrFO (molecular weight: 310.16 g/mol), with a 3-bromophenyl group and a 4-fluoro-2-methylphenyl group. The compound’s structure (Figure 1) is characterized by:

  • 4-Fluoro-2-methylphenyl moiety: A benzene ring with fluorine at the 4-position (electron-withdrawing) and a methyl group at the 2-position (electron-donating and steric).
  • Methanol group: A hydroxyl (-OH) group at the central carbon, enabling hydrogen bonding and influencing solubility.

This compound’s structural complexity makes it valuable in pharmaceutical and materials science research, particularly in studying halogen interactions and stereochemical effects .

Properties

IUPAC Name

(3-bromophenyl)-(4-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJLVYKCCHZOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves the following steps:

    Grignard Reaction: One common method involves the reaction of 3-bromobenzyl bromide with 4-fluoro-2-methylphenylmagnesium bromide. This Grignard reagent is prepared by reacting 4-fluoro-2-methylbromobenzene with magnesium in anhydrous ether.

    Reduction: Another approach involves the reduction of the corresponding ketone, (3-bromophenyl)(4-fluoro-2-methylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.

    Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.

Major Products

    Oxidation: (3-Bromophenyl)(4-fluoro-2-methylphenyl)ketone.

    Reduction: (3-Hydroxyphenyl)(4-fluoro-2-methylphenyl)methanol.

    Substitution: (3-Aminophenyl)(4-fluoro-2-methylphenyl)methanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenylmethanol have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways. A study demonstrated that introducing halogen substituents can enhance the bioactivity of phenolic compounds against cancer cells, suggesting that (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol may exhibit similar effects due to its bromine and fluorine substituents .

Antihistamine Properties
The synthesis of antihistamine drugs often involves phenolic compounds. The structure of this compound aligns with known antihistamines, which could be explored for developing new medications targeting allergic reactions or asthma .

Organic Synthesis

Reactions and Transformations
The compound can serve as a versatile intermediate in various organic reactions. It can undergo Friedel-Crafts reactions, which are pivotal in synthesizing more complex aromatic compounds. For instance, its reactivity with electrophiles could lead to the formation of triarylmethanes, which are valuable in organic synthesis for producing dyes and pharmaceuticals .

Catalyzed Reactions
Recent studies have highlighted the use of methanol as a C1 source in N-methylation reactions, where compounds like this compound could be utilized as substrates for further functionalization under mild conditions. This approach enhances the efficiency of synthesizing amines and related derivatives .

Material Science

Polymer Chemistry
Compounds with similar frameworks have been investigated for their potential applications in polymer chemistry. The introduction of bromine and fluorine can influence the thermal and mechanical properties of polymers. Research into polymers derived from phenolic compounds suggests that they could be used in high-performance materials due to their stability and resistance to degradation .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureApplication AreaKey Findings
This compoundStructureMedicinal ChemistryPotential anticancer and antihistamine activity
4-Fluorobenzyl alcoholStructureOrganic SynthesisEffective intermediate for various transformations
3-BromophenolStructureMaterial ScienceHigh thermal stability in polymer applications

Case Study 1: Anticancer Activity

A study on phenolic compounds demonstrated that halogenated derivatives exhibited enhanced cytotoxicity against various cancer cell lines. The presence of bromine and fluorine was crucial for increasing the selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Study 2: Synthesis of Antihistamines

Research focused on synthesizing new antihistamines using derivatives similar to this compound showed promising results in terms of efficacy and safety profiles. These studies underline the importance of structural modifications in improving drug activity .

Mechanism of Action

The mechanism by which (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Polymerization: In materials science, the compound can participate in polymerization reactions, contributing to the formation of polymers with desired properties.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol C₁₄H₁₃BrFO 310.16 3-Br, 4-F, 2-CH₃ Diaryl methanol (-OH)
(3-Bromophenyl)(cycloheptyl)methanol C₁₄H₁₉BrO 283.20 3-Br, cycloheptyl Diaryl methanol (-OH)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on C₁₆H₁₂BrO 315.18 3-Br, 4-CH₃ (p-tolyl) α,β-unsaturated ketone
4-Fluoro-2-methylbenzyl alcohol C₈H₉FO 140.16 4-F, 2-CH₃ Benzyl alcohol (-OH)
2-(4-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₂ 168.17 4-F, 2-CH₃ Carboxylic acid (-COOH)

Key Observations :

Substituent Effects :

  • Bromine at the 3-position (target compound) vs. 4-position (e.g., p-tolyl in ) alters electronic and steric profiles. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s smaller size increases metabolic stability compared to bulkier halogens like chlorine .
  • The 4-fluoro-2-methylphenyl group in the target compound combines steric hindrance (from CH₃) with polarity (from F), affecting solubility and intermolecular interactions .

Functional Group Impact: The diaryl methanol structure in the target compound enables hydrogen bonding, distinguishing it from α,β-unsaturated ketones () and carboxylic acids (). This increases hydrophilicity compared to purely aromatic hydrocarbons . Carboxylic acids (e.g., ) exhibit higher acidity (pKa ~4-5) than alcohols (pKa ~15–16), influencing their behavior in biological systems .

Cycloheptyl-substituted analogs () show greater hydrophobicity due to the aliphatic ring, reducing aqueous solubility .

Biological Activity

(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C13H12BrF(Molecular Weight 295 14 g mol)\text{C}_{13}\text{H}_{12}\text{BrF}\quad (\text{Molecular Weight 295 14 g mol})

Biological Activity Overview

The biological activity of this compound includes antimicrobial , antifungal , and anticancer properties. The presence of halogen substituents (bromine and fluorine) is often associated with enhanced biological activity due to their effects on molecular interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms has been shown to improve the efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of halogenated phenolic compounds found that those with bromine and fluorine substitutions demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These findings suggest that this compound may possess similar antimicrobial properties due to its structural features .

Antifungal Activity

In addition to antibacterial effects, the compound has potential antifungal activity. Studies on related compounds indicate that halogenated derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Efficacy

Research conducted on various phenolic compounds revealed that those with bromine or fluorine substituents showed significant antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which this compound exerts its biological effects is primarily through interaction with biological macromolecules. The hydroxyl group can form hydrogen bonds, while the aromatic rings facilitate π-π stacking interactions with DNA or proteins, potentially disrupting their functions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

CompoundStructure TypeNotable Activity
2-(4-Amino-3,5-dichlorophenyl)ethanolAmino-substituted phenolModerate antibacterial activity
AripiprazoleNeuroleptic drugAntipsychotic effects
Indole DerivativesAromatic compoundsDiverse biological activities

These comparisons highlight the distinctiveness of this compound in terms of its potential applications in pharmaceuticals .

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